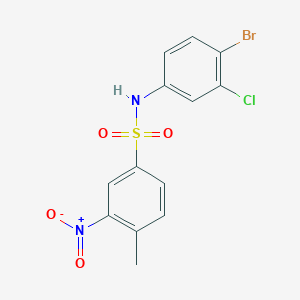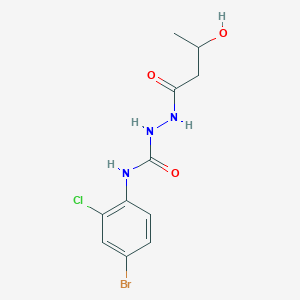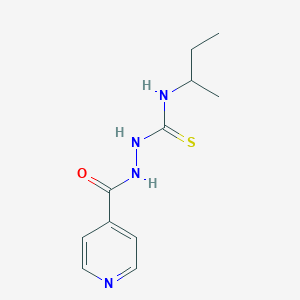![molecular formula C19H20N2O4S B4113770 N-[(2,5-dimethylphenyl)sulfonyl]tryptophan](/img/structure/B4113770.png)
N-[(2,5-dimethylphenyl)sulfonyl]tryptophan
Übersicht
Beschreibung
N-[(2,5-dimethylphenyl)sulfonyl]tryptophan, also known as DMTS-Trp, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS-Trp is a derivative of tryptophan, an essential amino acid that is involved in the synthesis of proteins and neurotransmitters. DMTS-Trp has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-[(2,5-dimethylphenyl)sulfonyl]tryptophan is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. N-[(2,5-dimethylphenyl)sulfonyl]tryptophan has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in response to inflammation. By inhibiting COX-2 activity, N-[(2,5-dimethylphenyl)sulfonyl]tryptophan may reduce the production of inflammatory mediators and thereby reduce inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-[(2,5-dimethylphenyl)sulfonyl]tryptophan has been shown to have other biochemical and physiological effects. For example, N-[(2,5-dimethylphenyl)sulfonyl]tryptophan has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, suggesting that it may have potential as a treatment for hypercholesterolemia. N-[(2,5-dimethylphenyl)sulfonyl]tryptophan has also been shown to have antitumor effects in animal models, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2,5-dimethylphenyl)sulfonyl]tryptophan in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using N-[(2,5-dimethylphenyl)sulfonyl]tryptophan is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-[(2,5-dimethylphenyl)sulfonyl]tryptophan. One area of research could focus on elucidating the compound's mechanism of action, which could lead to the development of new drugs for the treatment of inflammatory diseases and other conditions. Another area of research could focus on developing new synthesis methods for N-[(2,5-dimethylphenyl)sulfonyl]tryptophan, which could improve the efficiency and yield of the synthesis process. Additionally, research could focus on exploring the potential therapeutic applications of N-[(2,5-dimethylphenyl)sulfonyl]tryptophan in other areas, such as cancer treatment and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-dimethylphenyl)sulfonyl]tryptophan has been studied extensively for its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are inflammatory mediators. N-[(2,5-dimethylphenyl)sulfonyl]tryptophan has been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential as a treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12-7-8-13(2)18(9-12)26(24,25)21-17(19(22)23)10-14-11-20-16-6-4-3-5-15(14)16/h3-9,11,17,20-21H,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKVOGGOLWGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[4-allyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4113690.png)



![7-bromo-1-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113725.png)
![7-bromo-1-(4-butoxyphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113736.png)
![2-(4-sec-butylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4113745.png)
![N-(2,6-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4113749.png)
![2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B4113775.png)

![ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B4113787.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4113795.png)
![4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4113797.png)
![5-[(2,6-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4113810.png)